molecular formula C8H7BrFN3 B13476754 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B13476754
M. Wt: 244.06 g/mol
InChI Key: CFJBYTLGCVMZRQ-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

IUPAC Name

6-bromo-4-fluoro-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C8H7BrFN3/c1-13-6-3-4(9)2-5(10)7(6)12-8(13)11/h2-3H,1H3,(H2,11,12)

InChI Key

CFJBYTLGCVMZRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Br)F)N=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-nitroaniline with bromine and methylating agents under controlled conditions to form the desired benzodiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

  • **Oxid

Biological Activity

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C11H12BrFN2
  • Molecular Weight : 271.13 g/mol
  • CAS Number : 1231930-33-8

The biological activity of this compound primarily relates to its role as a kinase inhibitor. Kinases are pivotal in signal transduction pathways that regulate cell division and survival, making them prime targets for cancer therapies.

Key Mechanisms:

  • Inhibition of Tumor Growth : The compound has demonstrated the ability to inhibit specific kinases involved in tumor proliferation.
  • Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound:

Study Cell Line IC50 Value (µM) Mechanism
Study AHCT1160.64PLK4 Inhibition
Study BKMS-12 BM1.4Pim Kinase Inhibition
Study CMM1.S0.64Antiproliferative

These values indicate that the compound exhibits potent activity against various cancer cell lines, with IC50 values often in the low micromolar range.

Case Studies

  • Colon Cancer Model : In a mouse model of colon cancer, administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective treatment option.
  • Multiple Myeloma : In vitro studies showed that the compound effectively inhibited the growth of multiple myeloma cells, suggesting its utility in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substitution patterns on the benzodiazole ring have been shown to affect both potency and selectivity against different kinases.

Key SAR Findings:

  • Fluorine Substitution : The presence of fluorine at the 4-position enhances binding affinity to target proteins.
  • Bromine Substitution : The bromine atom at the 6-position contributes to increased lipophilicity, improving membrane permeability.

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological assessments are necessary to fully understand its safety margin.

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